3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone is a useful research compound. Its molecular formula is C₂₅H₃₀O₁₀ and its molecular weight is 490.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, pharmacological properties, and therapeutic potential based on diverse research findings.
- Molecular Formula : C25H30O10
- Molecular Weight : 490.5 g/mol
- CAS Number : 794564-44-6
- IUPAC Name : 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propan-1-one
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various functional groups. The synthesis typically involves:
- Formation of the benzodioxin core.
- Introduction of the ethyl and glucopyranosyl groups.
- Finalization of the propanone structure.
Enzyme Inhibition
Recent studies have investigated the enzyme inhibitory potential of compounds related to this structure. For instance:
- Alpha-glucosidase Inhibition : Compounds derived from benzodioxane moieties have shown promising results as alpha-glucosidase inhibitors, which are relevant for managing Type 2 Diabetes Mellitus (T2DM) .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Compound A | 12.5 | Alpha-glucosidase |
Compound B | 8.0 | Acetylcholinesterase |
Glycine Transporter Inhibition
The compound's structural analogs have been evaluated for their ability to inhibit Glycine Transporter 1 (GlyT1), which is significant for treating schizophrenia and cognitive disorders. Some findings include:
- Inhibition Potency : Compounds have shown varying degrees of inhibition with IC50 values ranging from nanomolar to micromolar concentrations .
Compound | IC50 (nM) | Remarks |
---|---|---|
ALX 5407 | 1.8 | Potent GlyT1 inhibitor |
Compound X | 64 | Moderate potency |
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Study on Cognitive Enhancement : A study demonstrated that derivatives of this compound improved cognitive function in animal models by modulating glycine levels in the brain .
- Antidiabetic Effects : Another study indicated that compounds with similar structures exhibited significant reductions in blood glucose levels in diabetic rats through enzyme inhibition .
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O10/c1-2-13-9-16(28)21(15(27)5-3-14-4-6-17-18(11-14)33-8-7-32-17)19(10-13)34-25-24(31)23(30)22(29)20(12-26)35-25/h4,6,9-11,20,22-26,28-31H,2-3,5,7-8,12H2,1H3/t20?,22-,23?,24?,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZYYMHUDULKQF-UXZNMMGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1)O[C@H]2C(C([C@@H](C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.